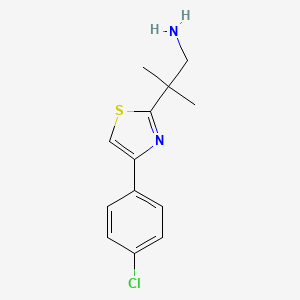
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the 4th position, a bromine atom at the 8th position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position. The molecular formula of this compound is C12H11BrN4O, and it has a molecular weight of approximately 309.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile and α-bromoacetophenone under basic conditions.
Amination: The amino group at the 4th position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Cyclopropylation: The cyclopropyl group can be attached to the nitrogen atom via cyclopropylation reactions using cyclopropyl halides.
Carboxamidation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides.
Coupling: Boron reagents, palladium catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Coupling: Formation of coupled products with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-8-bromo-N-propylcinnoline-3-carboxamide
- 8-methoxycoumarin-3-carboxamides
- Indole derivatives
Uniqueness
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the combination of amino, bromine, and carboxamide functionalities make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H11BrN4O |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c13-8-3-1-2-7-9(14)11(17-16-10(7)8)12(18)15-6-4-5-6/h1-3,6H,4-5H2,(H2,14,16)(H,15,18) |
InChI-Schlüssel |
IOCLBSGWUXPQED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=NN=C3C(=C2N)C=CC=C3Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B8443498.png)


![5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid](/img/structure/B8443519.png)





![(S)-benzyl-2-(8-bromo-6-methylimidazo[1,2-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8443548.png)

